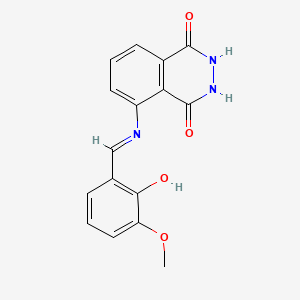

![molecular formula C14H7F6N3S B2940559 4-(Trifluoromethyl)-2-{2-[3-(trifluoromethyl)anilino]vinyl}-1,3-thiazole-5-carbonitrile CAS No. 477853-72-8](/img/structure/B2940559.png)

4-(Trifluoromethyl)-2-{2-[3-(trifluoromethyl)anilino]vinyl}-1,3-thiazole-5-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

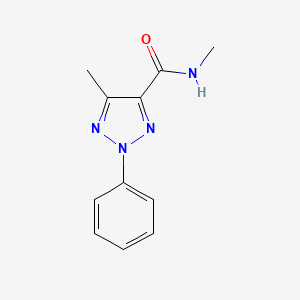

The compound you mentioned contains several functional groups, including a trifluoromethyl group, an aniline group, a vinyl group, a thiazole ring, and a carbonitrile group .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The trifluoromethyl group is a strong electron-withdrawing group, which could influence the electronic properties of the molecule .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the trifluoromethyl group and the aniline group. The trifluoromethyl group is known to be quite stable and resistant to many chemical reactions . The aniline group can undergo reactions typical of amines .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is known to increase the compound’s lipophilicity, which could influence its solubility and stability .科学的研究の応用

Synthetic Transformations and Medicinal Chemistry

One area of application for 4-(Trifluoromethyl)-2-{2-[3-(trifluoromethyl)anilino]vinyl}-1,3-thiazole-5-carbonitrile and its analogs is in synthetic chemistry, particularly in the development of new heterocyclic compounds. For instance, research has demonstrated the efficient synthesis of heterocyclic compounds such as 1,2,4-triazines and thiazoles via reactions involving trifluoromethyl groups. These compounds are of interest due to their potential pharmacological activities, including anticancer properties. The synthesis often involves microwave-assisted methods or reactions under specific conditions that allow for the formation of complex structures with potential bioactivity (Saad, Youssef, & Mosselhi, 2011; Birkinshaw, Harkin, Kaye, Meakins, & Smith, 1982).

Material Science and Polymer Chemistry

Another significant application of compounds with trifluoromethyl groups is in the field of material science and polymer chemistry. These compounds are used as building blocks for creating polymers and materials with specific properties, such as high thermal stability and unique electronic characteristics. For example, the development of star-shaped polymers with potential applications in organic electronics and photonics has been reported, demonstrating the versatility of trifluoromethylated compounds in designing materials with tailored properties (Liu, Jiu, Wang, Yi, Zhang, Lai, & Huang, 2016).

Organic Electronics and Photovoltaics

In the domain of organic electronics and photovoltaics, compounds featuring trifluoromethyl groups are instrumental in synthesizing conjugated polymers and small molecules that serve as active layers in devices. These materials are chosen for their ability to facilitate charge transfer and enhance the performance of organic photovoltaics (OPVs) and light-emitting diodes (LEDs). The specific electronic structure of trifluoromethylated compounds contributes to the fine-tuning of energy levels and the photophysical properties of the resulting materials, leading to improved device efficiency and stability (Nketia-Yawson, Jung, Nguyen, Lee, Kim, & Noh, 2018).

Catalysis and Organic Synthesis

Furthermore, trifluoromethylated compounds are employed as intermediates in catalytic processes and organic synthesis, enabling the formation of complex molecules with high precision and efficiency. They participate in reactions such as cross-coupling, where their reactivity can be harnessed to construct carbon-carbon and carbon-heteroatom bonds crucial for the synthesis of pharmaceuticals, agrochemicals, and organic materials. The presence of trifluoromethyl groups can significantly influence the reactivity and selectivity of these processes, opening new pathways for innovative synthetic strategies (Ritter, 1993).

特性

IUPAC Name |

4-(trifluoromethyl)-2-[(E)-2-[3-(trifluoromethyl)anilino]ethenyl]-1,3-thiazole-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7F6N3S/c15-13(16,17)8-2-1-3-9(6-8)22-5-4-11-23-12(14(18,19)20)10(7-21)24-11/h1-6,22H/b5-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIXFEGYKINNQAR-SNAWJCMRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC=CC2=NC(=C(S2)C#N)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)N/C=C/C2=NC(=C(S2)C#N)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7F6N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B2940477.png)

![N-benzyl-2-[(2,3-dichlorophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2940478.png)

![3-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-1-(3-phenylpropyl)urea](/img/structure/B2940479.png)

![benzyl 2-ethyl-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2940484.png)

![N-(4-fluorobenzyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2940487.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-oxo-4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide](/img/structure/B2940492.png)

![2-[(3-Methyl-1,2-oxazol-5-yl)methoxy]naphthalene-1-carbaldehyde](/img/structure/B2940493.png)

![N-(2,4-dimethylphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2940496.png)

![ethyl 4-[3-[(5E)-5-[3-[3-(4-ethoxycarbonylanilino)-3-oxopropyl]-2-oxo-4-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]propanoylamino]benzoate](/img/structure/B2940499.png)